molecular formula C18H19N3O3S3 B3980395 ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B3980395
M. Wt: 421.6 g/mol
InChI Key: ZBLLIMZTYJVGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. It is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-4-12(25-18-20-11-8-6-7-9-13(11)26-18)15(22)21-17-19-10(3)14(27-17)16(23)24-5-2/h6-9,12H,4-5H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLLIMZTYJVGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The benzothiazole and thiazole moieties are coupled using a suitable linker, such as an amide bond, formed by the reaction of an acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with receptors to either activate or inhibit their signaling pathways.

    Pathway Involvement: Modulating key signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 2-[[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Similar structure but different linker.

    ETHYL 2-[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Contains a benzoxazole moiety instead of benzothiazole.

    ETHYL 2-[(1H-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: Contains a benzimidazole moiety instead of benzothiazole.

Biological Activity

Ethyl 2-[2-(1,3-benzothiazol-2-ylsulfanyl)butanamido]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that incorporates a benzothiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H16N2O2S3C_{14}H_{16}N_2O_2S_3, and it has a molecular weight of approximately 344.47 g/mol. The structure features a thiazole ring, a benzothiazole group, and an ethyl ester functional group.

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess broad-spectrum antibacterial activity against various pathogens. In particular:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives against Escherichia coli and Staphylococcus aureus were reported to be as low as 0.91 μM .
  • The presence of electron-withdrawing groups on the benzothiazole ring enhances antibacterial efficacy compared to electron-donating groups .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HCT116 (Colon)20
HeLa (Cervical)25

These findings suggest that the compound may act through mechanisms involving apoptosis or cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis or disrupt cellular processes in cancer cells through the modulation of signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Azam et al. synthesized several derivatives of benzothiazole and evaluated their antimicrobial activity. Among these, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it significantly inhibited cell proliferation in MCF-7 and HCT116 cells, leading researchers to propose further studies on its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE, and how can reaction progress be monitored?

  • Methodology :

  • Step 1 : Use a nucleophilic substitution reaction between a thiazole carboxylate precursor and a benzothiazole sulfanylbutanamide intermediate. Ethanol or DMF is typically employed as a solvent under reflux conditions .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using a chloroform:methanol (7:3) solvent system to track intermediate formation .
  • Step 3 : Purify the product via recrystallization or column chromatography, validated by NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .

Q. How can the compound’s purity and stability be assessed under varying storage conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies under controlled temperature (40°C), humidity (75% RH), and light exposure (ICH Q1B guidelines). Use HPLC to quantify degradation products and identify instability triggers (e.g., hydrolysis of the ester group) .
  • Purity Analysis : Combine differential scanning calorimetry (DSC) to detect polymorphic changes and X-ray powder diffraction (XRPD) to confirm crystallinity .

Intermediate Research Questions

Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. Refine structures via SHELXL, focusing on anisotropic displacement parameters for sulfur and nitrogen atoms .
  • Validation : Apply the PLATON tool suite to check for missed symmetry, twinning, or disorder in the benzothiazole and thiazole rings .
  • Hydrogen Bonding Analysis : Use graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions, particularly the sulfanyl group’s role in stabilizing crystal packing .

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Methodology :

  • Experimental Design : Employ a fractional factorial design (e.g., Taguchi method) to isolate variables like solvent polarity, pH, and incubation time. Use ANOVA to identify statistically significant factors affecting bioactivity .
  • Cross-Validation : Compare enzyme inhibition assays (e.g., fluorescence-based) with cell-based viability tests (MTT assay) to differentiate direct target engagement from off-target effects .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in novel chemical transformations?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model sulfanyl group transfer reactions. Use intrinsic reaction coordinate (IRC) calculations to verify transition states .
  • Machine Learning : Train a model on existing benzothiazole-thiazole reaction datasets to predict regioselectivity in electrophilic substitutions, prioritizing substituent electronic effects .

Q. How can hydrogen-bonding networks be engineered to enhance the compound’s solid-state properties?

  • Methodology :

  • Co-Crystal Screening : Screen carboxylic acid co-formers (e.g., succinic acid) via slurry crystallization in ethanol/water mixtures. Use Hirshfeld surface analysis to quantify hydrogen-bond donor/acceptor ratios .
  • Thermodynamic Profiling : Calculate Gibbs free energy differences between polymorphs using DSC and van’t Hoff plots to identify the most stable crystalline form .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply multivariate regression to account for variables like cell line heterogeneity or assay detection limits .
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to proposed targets (e.g., kinase domains), resolving whether apparent activity stems from direct binding or metabolic activation .

Advanced Structural Optimization

Q. What strategies improve the compound’s pharmacokinetic profile while retaining activity?

  • Methodology :

  • Prodrug Design : Synthesize esterase-sensitive prodrugs by modifying the ethyl carboxylate group. Evaluate hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes .
  • SAR Studies : Systematically replace the 4-methyl group on the thiazole ring with halogens or electron-withdrawing groups to correlate substituent effects with logP and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)BUTANAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.